molecular formula C11H16N2O3S B14703442 p-(Isopropylsulfonyl)-N'-methylbenzhydrazide CAS No. 20884-84-8

p-(Isopropylsulfonyl)-N'-methylbenzhydrazide

Cat. No.: B14703442
CAS No.: 20884-84-8
M. Wt: 256.32 g/mol
InChI Key: JAPNXSBLBBKSNQ-UHFFFAOYSA-N
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Description

p-(Isopropylsulfonyl)-N’-methylbenzhydrazide is an organic compound characterized by the presence of an isopropylsulfonyl group attached to a benzhydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide typically involves the reaction of p-(isopropylsulfonyl)benzoic acid with N-methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

p-(Isopropylsulfonyl)-N’-methylbenzhydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.

Major Products

Scientific Research Applications

p-(Isopropylsulfonyl)-N’-methylbenzhydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonylhydrazide: Similar in structure but lacks the isopropyl group.

    N’-methylbenzhydrazide: Similar core structure but without the sulfonyl group.

    Sulfonamides: Share the sulfonyl group but differ in the attached functional groups.

Uniqueness

p-(Isopropylsulfonyl)-N’-methylbenzhydrazide is unique due to the combination of the isopropylsulfonyl and N’-methylbenzhydrazide moieties, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.

This detailed article provides a comprehensive overview of p-(Isopropylsulfonyl)-N’-methylbenzhydrazide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20884-84-8

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N'-methyl-4-propan-2-ylsulfonylbenzohydrazide

InChI

InChI=1S/C11H16N2O3S/c1-8(2)17(15,16)10-6-4-9(5-7-10)11(14)13-12-3/h4-8,12H,1-3H3,(H,13,14)

InChI Key

JAPNXSBLBBKSNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC

Origin of Product

United States

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